(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine
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Overview
Description
(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine typically involves multiple steps. One common method starts with the preparation of benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ylcarbamate. This intermediate is then subjected to catalytic hydrogenation using 10% palladium on carbon and ammonium formate in methanol at temperatures ranging from 20-50°C. The reaction is stirred for 10 hours, followed by filtration and further reaction with L-tartaric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an antithrombotic agent, it acts as a reversible P2Y12 receptor antagonist, inhibiting platelet aggregation and preventing thrombosis .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: Another compound with a similar structure but different stereochemistry.
2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tartaric acid: A derivative used in the synthesis of Ticagrelor.
Uniqueness
The uniqueness of (3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine lies in its specific stereochemistry and the resulting biological activity. Its ability to act as a reversible P2Y12 receptor antagonist sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3aS,4R,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine |
InChI |
InChI=1S/C8H13NO2/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7H,9H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI Key |
BGNBJFIGIYMQPT-QYNIQEEDSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C=C[C@H]([C@@H]2O1)N)C |
Canonical SMILES |
CC1(OC2C=CC(C2O1)N)C |
Origin of Product |
United States |
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